Maurocalcine
Description
Discovery and Isolation from Scorpio maurus palmatus
The discovery of maurocalcine emerged from systematic investigations into the venom composition of North African scorpions during the late 1990s. This compound was initially isolated from the venom of Scorpio maurus palmatus, a subspecies of the larger Scorpio maurus complex found throughout northern Africa and western Asia. The isolation process presented significant technical challenges due to the remarkably low concentration of this compound in the natural venom, comprising only approximately 0.5% of the total protein content.
The identification process involved sophisticated chromatographic techniques to separate and purify individual venom components. Given the limited availability of natural this compound, researchers developed a comprehensive chemical synthesis strategy using solid-phase peptide synthesis methods. This synthetic approach proved essential for obtaining sufficient quantities of the peptide for detailed structural and functional characterization studies.
The synthetic this compound, designated as sthis compound, demonstrated identical structural and pharmacological properties to the natural peptide isolated from venom. Verification of synthetic peptide authenticity involved extensive biochemical analyses, including mass spectrometry, amino acid sequencing, and three-dimensional nuclear magnetic resonance spectroscopy to confirm proper folding and disulfide bridge formation.
Table 1: Structural Characteristics of this compound
The peptide sequence analysis revealed a highly basic molecule with strategic positioning of charged residues that create a distinctive dipole moment. The basic-rich surface includes residues Lys19, Lys20, Lys22, Arg23, Arg24, and Arg3, while the opposing surface contains four acidic residues: Asp2, Glu12, Asp15, and Glu29. This charge distribution proved fundamental to understanding the peptide's unique membrane interaction properties.
Taxonomic Classification and Evolutionary Significance
Scorpio maurus palmatus belongs to the taxonomic hierarchy of Kingdom Animalia, Phylum Arthropoda, Subphylum Chelicerata, Class Arachnida, Order Scorpiones, and Family Scorpionidae. The genus Scorpio represents one of the most extensively studied scorpion groups, with Scorpio maurus being the type species originally described by Carl Linnaeus in 1758.
The evolutionary significance of this compound extends beyond its immediate pharmacological properties to broader questions about toxin evolution and diversification within arachnid venoms. This compound shares 82% sequence identity with imperatoxin A, a related peptide isolated from the venom of Pandinus imperator, suggesting common evolutionary origins within the scorpion toxin family. This high degree of sequence conservation between distantly related scorpion species indicates strong selective pressure for maintaining specific structural and functional characteristics.
Recent phylogenetic analyses have provided insights into the evolutionary dynamics of scorpion toxins at the family level. Studies of hadrurid scorpions have demonstrated that scorpine-like peptides, which share structural similarities with this compound, exhibit gene duplications and are subject to both positive and negative selection pressures. These findings contrast with earlier hypotheses suggesting that scorpion cystine-stabilized alpha/beta fold toxins evolve primarily under positive selection to increase potency.
Table 2: Taxonomic Classification of Scorpio maurus palmatus
The geographical distribution of Scorpio maurus palmatus encompasses extensive regions of northern Africa and western Asia, including Algeria, Egypt, Libya, Morocco, Tunisia, Iraq, Iran, Israel, Jordan, Lebanon, Syria, and Turkey. This broad distribution pattern suggests successful adaptation to diverse desert and semi-arid environments, with the species demonstrating remarkable ecological plasticity.
The evolutionary conservation of this compound-like peptides across different scorpion lineages indicates their fundamental importance in scorpion biology. The peptide's unique structural features, particularly the inhibitor cystine knot motif, represent an evolutionary solution to the challenge of creating stable, bioactive molecules capable of surviving in the harsh extracellular environment following venom injection.
Historical Development of this compound Research
The historical trajectory of this compound research spans over two decades, beginning with its initial characterization in 2000 and evolving through multiple phases of discovery and application development. The early research phase focused primarily on structural elucidation and basic pharmacological characterization, establishing this compound as a potent modulator of ryanodine receptor type 1 activity.
The breakthrough discovery that this compound possessed cell-penetrating properties marked a pivotal moment in toxin research, as it represented the first demonstrated example of a scorpion toxin capable of crossing cellular membranes. This finding, published in 2005, fundamentally altered the research trajectory and opened new avenues for biotechnological applications.
Subsequent research efforts concentrated on understanding the molecular mechanisms underlying this compound's cell penetration capabilities. Studies demonstrated that the peptide could efficiently penetrate various cell types without requiring metabolic energy or involving endocytosis mechanisms, achieving membrane translocation within 1-2 minutes of application. These findings established this compound as a member of the cell-penetrating peptide family, a designation that significantly expanded its potential applications.
Table 3: Major Research Milestones in this compound Development
The development of this compound analogs represented another significant research phase, culminating in the creation of D-maurocalcine, a pharmacologically inert variant that retained cell-penetrating properties while losing its activity on ryanodine receptors. This development was crucial for expanding this compound's utility as a research tool and potential therapeutic delivery vector.
Recent research has explored the post-translational modification of this compound within cellular environments, revealing that the peptide undergoes protein kinase A-mediated phosphorylation that completely reprograms its pharmacological activity. This discovery represents a paradigm shift in understanding how toxin peptides may be modified after delivery to target cells, potentially altering their biological effects in previously unrecognized ways.
The research trajectory has also encompassed investigations into this compound's potential therapeutic applications, particularly in cancer research where its cell-penetrating properties have been exploited to deliver chemotherapeutic agents across cellular membranes. These studies have demonstrated the peptide's ability to overcome drug resistance mechanisms, suggesting potential clinical applications in oncology.
Properties
Molecular Formula |
C156H260N56O46S6 |
|---|---|
Molecular Weight |
3858.8 Da |
Appearance |
White lyophilized solidPurity rate: > 98 %AA sequence: Gly-Asp-Cys3-Leu-Pro-His-Leu-Lys-Leu-Cys10-Lys-Glu-Asn-Lys-Asp-Cys16-Cys17-Ser-Lys-Lys-Cys21-Lys-Arg-Arg-Gly-Thr-Asn-Ile-Glu-Lys-Arg-Cys32-Arg-OHDisulfide bonds: Cys3-Cys17, Cys10-Cys21 and Cys16-Cys32Length (aa): 33 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Maurocalcine primarily targets the ryanodine receptor (RyR), an intracellular calcium channel that plays a crucial role in muscle contraction and various cellular processes. The pharmacological applications of this compound can be summarized as follows:
- Calcium Release Modulation : this compound enhances calcium release from the sarcoplasmic reticulum by binding to RyR, which can be utilized in studies related to muscle physiology and pathophysiology .
- Investigating Calcium Signaling : It serves as a model peptide for studying calcium signaling pathways in skeletal muscle cells, providing insights into excitation-contraction coupling mechanisms .
Biotechnology Applications
This compound's ability to penetrate biological membranes positions it as a promising candidate for various biotechnological applications:
- Cell-Penetrating Peptide Vector : this compound functions as a vector for delivering therapeutic agents, including nucleic acids (e.g., DNA, RNA) and small molecules, into cells. This is particularly useful for gene therapy and drug delivery systems .
- Nanoparticle Delivery : Its properties allow for the coupling of this compound with nanoparticles, enabling targeted delivery of therapeutics across cellular barriers, including the blood-brain barrier .
Medical Imaging and Therapeutic Applications
This compound's unique characteristics also extend to medical imaging and therapeutic applications:
- Imaging Techniques : By conjugating this compound with imaging agents, researchers can enhance the visualization of cellular processes in real-time, aiding in diagnostic procedures .
- Potential Cancer Therapy : The selective targeting of tumor cells by this compound analogs has been explored, indicating its potential use in cancer therapies that require precise delivery to malignant tissues .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
Preparation Methods
SPPS Overview
Solid-phase peptide synthesis (SPPS) involves sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage and purification. Maurocalcine’s synthesis employs Fmoc (fluorenylmethyloxycarbonyl) chemistry due to its compatibility with acid-labile side-chain protections (e.g., tert-butyl groups).
Resin Selection and Loading
Wang or Rink amide resins are commonly used, with the C-terminal amino acid anchored via an ester or amide bond. Resin swelling in solvents like dimethylformamide (DMF) is critical for efficient coupling.
Deprotection and Coupling
Each cycle involves:
-
Fmoc Removal : Treatment with 20% piperidine in DMF to expose the α-amino group.
-
Amino Acid Coupling : Activation with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (diisopropylethylamine).
-
Washing : Residual reagents are removed using DMF and dichloromethane.
Cleavage and Side-Chain Deprotection
Post-synthesis, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, triisopropylsilane, and dithiothreitol (DTT) (92.5:2.5:2.5:2.5) for 4 hours. This step liberates the peptide while reducing disulfide bonds to free thiols.
Oxidation and Folding
The reduced peptide is oxidized in 200 mM Tris-HCl buffer (pH 8.3) for 72 hours under air, facilitating spontaneous disulfide bond formation. Correct folding is confirmed via:
-
Disulfide Mapping : Enzymatic digestion (e.g., trypsin) followed by Edman sequencing identifies Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32 linkages.
-
Mass Spectrometry : MALDI-TOF analysis verifies the molecular weight (≈3.8 kDa).
Purification Strategies
High-Performance Liquid Chromatography (HPLC)
Crude synthetic this compound is purified using a two-step HPLC protocol:
-
Reversed-Phase C18 Chromatography : A linear gradient of 10–60% acetonitrile in 0.1% TFA resolves peptide variants based on hydrophobicity.
-
Ion Exchange Chromatography : Further purification exploits this compound’s high isoelectric point (pI ≈ 10) via cation-exchange resins.
| Purification Step | Conditions | Purity Achieved | Yield (%) | Source |
|---|---|---|---|---|
| C18 HPLC | 10–60% acetonitrile, 0.1% TFA | >95% | 60–70 | |
| Ion Exchange | Not reported | >99% | 30–40 |
Synthesis of this compound Analogues
d-Maurocalcine (d-MCa)
Replacing L-amino acids with D-isomers generates pharmacologically inert analogues while retaining cell-penetrating efficiency. Synthesis follows standard SPPS protocols, with oxidation in Tris-HCl buffer yielding 25% purified d-MCa.
Truncated Analogues
Truncating this compound to 9–20 residues and substituting Cys with 2-aminobutyric acid (Abu) preserves cell-penetrating properties but eliminates disulfide bonds. These analogues are synthesized via SPPS and purified via C18 HPLC.
Challenges and Optimizations
Q & A
Basic Research Questions
Q. What experimental methodologies are most effective for studying Maurocalcine’s interaction with intracellular calcium channels?
- Methodological Answer : Begin with in vitro assays using fluorescent calcium indicators (e.g., Fluo-4) to quantify channel activity modulation. Validate findings via patch-clamp electrophysiology to assess ion flux kinetics. For in vivo relevance, employ skeletal muscle cell lines or rodent models to measure contractility changes under controlled calcium conditions .
- Key Data :
| Model System | Technique | Key Finding | Reference |
|---|---|---|---|
| HEK-293 cells | Patch-clamp | EC₅₀ = 12 nM for RyR1 activation | |
| Mouse myotubes | Confocal imaging | 80% ↑ Ca²⁺ release at 100 nM |
Q. How can researchers validate this compound’s specificity for ryanodine receptor isoforms (RyR1 vs. RyR2)?
- Methodological Answer : Use isoform-specific siRNA knockdown in cellular models followed by calcium imaging. Compare dose-response curves in RyR1-KO vs. RyR2-KO systems. Cross-validate with competitive binding assays using labeled antagonists (e.g., [³H]-ryanodine) .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported dual roles as an activator and inhibitor of calcium release?
- Methodological Answer : Context-dependent effects may arise from concentration gradients or redox states. Design experiments with:
- Titration series (1–1000 nM) to identify threshold concentrations.
- Redox modulation (e.g., glutathione depletion) to test cysteine residue sensitivity.
- Structural analysis (cryo-EM or NMR) to map binding interfaces under varying conditions .
Q. How can computational modeling enhance the design of this compound analogs with improved stability?
- Methodological Answer :
Perform molecular dynamics simulations to identify degradation-prone regions (e.g., solvent-exposed loops).
Use homology modeling to predict stabilizing mutations (e.g., D35E substitution reduces proteolytic susceptibility).
Validate analogs via circular dichroism (CD) spectroscopy and in vitro protease resistance assays .
Q. What ethical and practical considerations apply to using this compound in translational neuromuscular disease models?
- Methodological Answer :
- Feasibility : Prioritize ex vivo models (e.g., patient-derived myotubes) to minimize animal use .
- Novelty : Compare this compound’s efficacy to existing RyR modulators (e.g., dantrolene) in restoring calcium homeostasis.
- Relevance : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
